

Application Note: Dose-Response Analysis of Tranilast in Human Fibroblast Cell Lines

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Compound of Interest

Compound Name: *Tranilast*

Cat. No.: *B1681356*

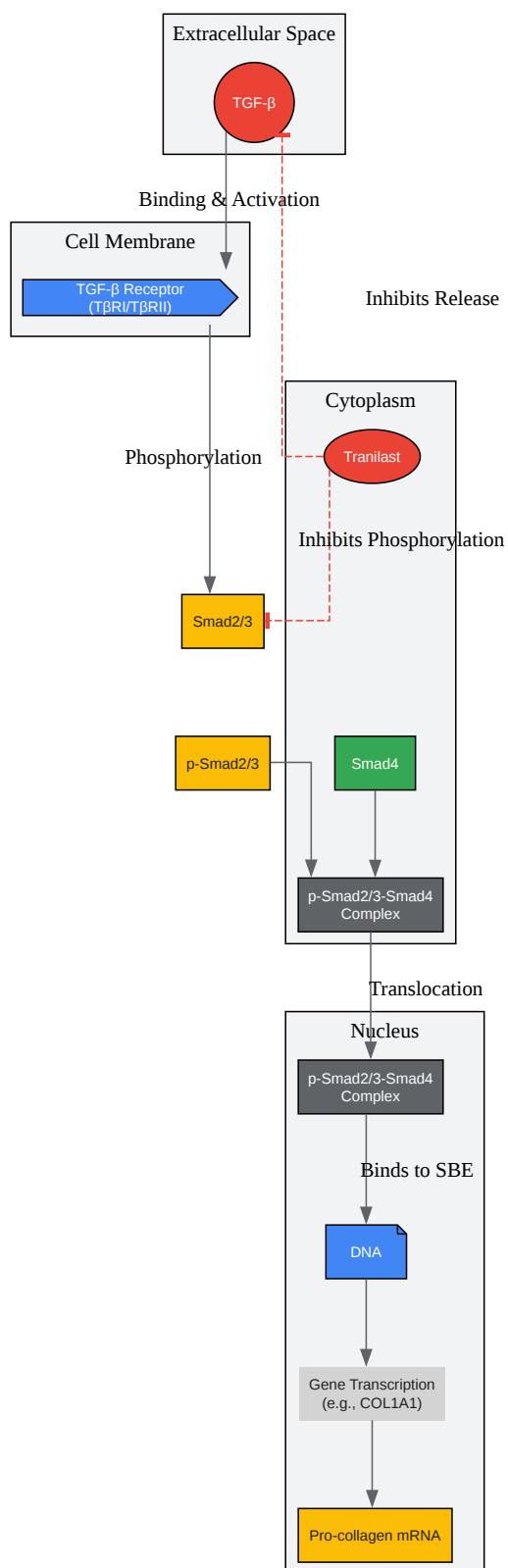
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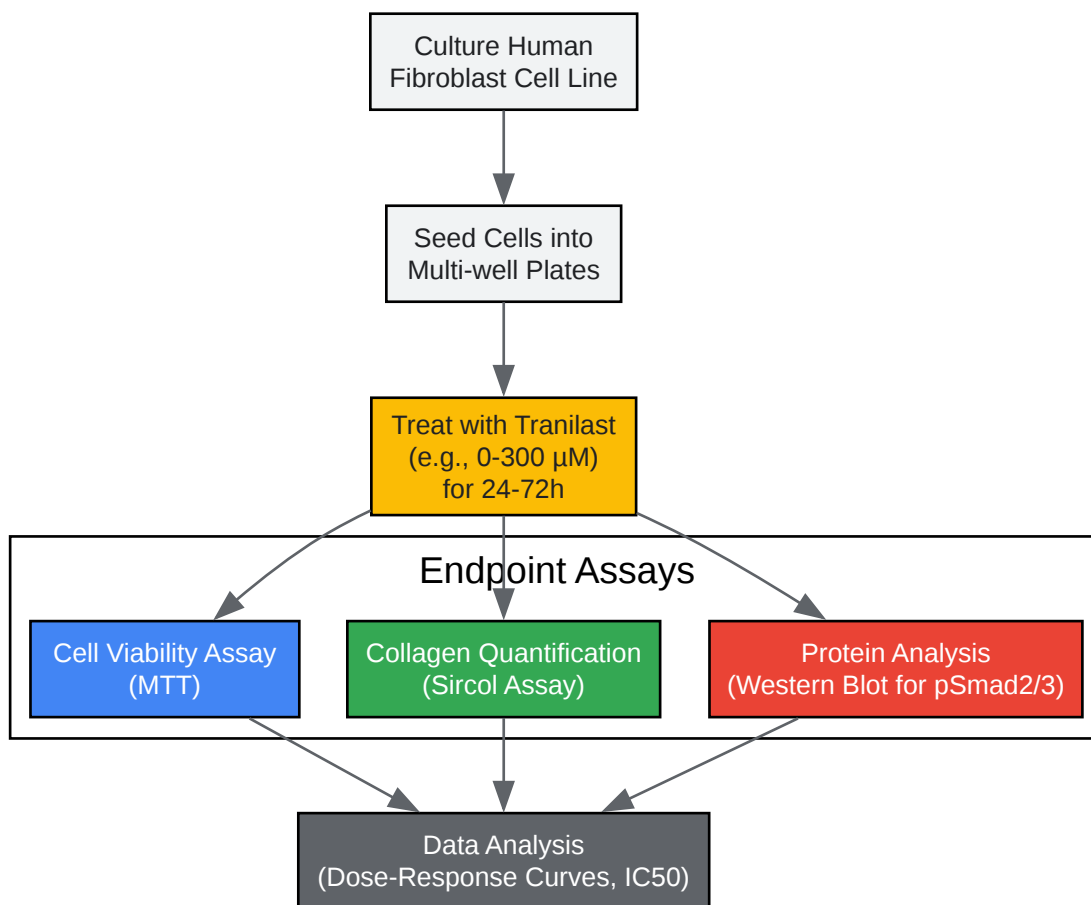
Audience: Researchers, scientists, and drug development professionals.

Introduction: **Tranilast** [N-(3,4-dimethoxycinnamoyl) anthranilic acid] is an anti-allergic agent that has demonstrated significant anti-fibrotic properties. Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, particularly collagen, is a pathological feature of numerous diseases. Human fibroblast cells are key players in the synthesis of ECM. **Tranilast** has been shown to modulate fibroblast activity, primarily by inhibiting collagen synthesis and proliferation.[1][2] Its mechanism of action is largely attributed to its interference with the Transforming Growth Factor-beta (TGF- β) signaling pathway, a central regulator of fibrosis.[3][4] This document provides a detailed overview of the dose-dependent effects of **Tranilast** on human fibroblasts and protocols for key analytical assays.

Mechanism of Action: Inhibition of the TGF- β /Smad Pathway

Tranilast exerts its anti-fibrotic effects by targeting the TGF- β signaling cascade. Studies suggest that **Tranilast** can suppress the release of TGF- β 1 from fibroblasts.[3][5] Furthermore, it has been shown to attenuate the TGF- β -induced phosphorylation of Smad2, a critical step in the signaling pathway that leads to the transcription of pro-fibrotic genes, such as those for type I collagen.[4][6] By inhibiting this pathway, **Tranilast** effectively reduces the primary driver of collagen production in fibrotic conditions.[1]





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